6-Hydrazinylpicolinic acid
Overview
Description
6-Hydrazinylpicolinic acid is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of picolinic acid, where a hydrazine group is attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thus inhibiting function
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs disrupts their role in viral replication and packaging as well as normal cell homeostatic functions . It is plausible that 6-Hydrazinylpicolinic acid may interact with its targets in a similar manner.
Biochemical Pathways
It is known that compounds like picolinic acid can slip into the cellular respiration pathway through various intermediates of glycolysis and the citric acid cycle . This allows them to affect a multitude of biochemical pathways and their downstream effects. It is possible that this compound may have a similar impact on biochemical pathways.
Pharmacokinetics
It is known that drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration . Drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . These principles likely apply to this compound as well.
Result of Action
Based on the known effects of picolinic acid, it can be inferred that this compound may have anti-viral effects in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
6-Hydrazinylpicolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This interaction is crucial for its antiviral properties. Additionally, this compound can interfere with cellular endocytosis, further contributing to its broad-spectrum antiviral activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the entry of enveloped viruses by compromising viral membrane integrity . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s impact on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits viral-cellular membrane fusion, which is essential for the entry of enveloped viruses into host cells . This inhibition is achieved through binding interactions with viral and cellular membranes, preventing the fusion process. Additionally, this compound can interfere with cellular endocytosis, further inhibiting viral entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound exhibits high stability, making it suitable for long-term experiments. Its effects on cellular function may vary over time, depending on the experimental conditions. Long-term studies have demonstrated that this compound can maintain its antiviral activity, but its impact on cellular processes may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound’s antiviral activity is maximized at specific dosages, beyond which toxic effects become more pronounced. These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect lipid metabolism, including triglyceride biosynthesis and fatty acid beta-oxidation . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular processes. Understanding the metabolic pathways of this compound is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within cells, influencing its therapeutic effects. Studies have shown that this compound can be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, enhancing its therapeutic potential. Understanding the subcellular localization of this compound is crucial for optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazinylpicolinic acid typically involves the reaction of picolinic acid with hydrazine. One common method is to reflux picolinic acid with hydrazine hydrate in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The reaction is monitored until the desired product is formed, which is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
6-Hydrazinylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which lacks the hydrazine group.
6-Hydroxypicolinic Acid: A derivative with a hydroxyl group at the sixth position.
6-Aminopicolinic Acid: A derivative with an amino group at the sixth position.
Uniqueness: 6-Hydrazinylpicolinic acid is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methods and exploring novel biological applications .
Properties
IUPAC Name |
6-hydrazinylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-1-2-4(8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFFXZQGNVUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679682 | |
Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-20-0 | |
Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887589-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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